molecular formula C13H19N3O B2937844 (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene CAS No. 2241107-57-1

(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene

Numéro de catalogue: B2937844
Numéro CAS: 2241107-57-1
Poids moléculaire: 233.315
Clé InChI: UISBFYZNOQXJTR-VXGBXAGGSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a tricyclic heterocyclic system featuring a fused 14-membered ring with three nitrogen atoms and an ethoxy substituent at the 4-position. The tricyclo[8.4.0.0²,⁶] framework suggests rigidity, which may impact binding interactions in biological systems or catalytic applications .

Propriétés

IUPAC Name

(4R,6R)-4-ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-2-17-12-6-11-8-14-7-10-4-3-5-15-13(10)16(11)9-12/h3-5,11-12,14H,2,6-9H2,1H3/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISBFYZNOQXJTR-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2CNCC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1C[C@@H]2CNCC3=C(N2C1)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

(4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tricyclic structure with a unique arrangement of nitrogen atoms that contribute to its biological activity. The presence of the ethoxy group enhances solubility and may influence receptor interactions.

Anticancer Properties

Recent studies have shown that derivatives of triazatricyclo compounds exhibit significant anticancer activity. For instance, compounds similar to (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene have demonstrated potent inhibition against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.20Inhibition of PI3K/mTOR pathway
MCF-7 (Breast Cancer)1.25Induction of apoptosis via AKT suppression
HeLa (Cervical Cancer)1.03Cell cycle arrest and apoptosis

These findings suggest that the compound may inhibit key signaling pathways involved in cancer cell proliferation and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. A recent study indicated that derivatives modulating AMPA receptors could enhance cognitive function and provide neuroprotection in models of brain injury. The binding affinity of these compounds to AMPA receptors was assessed using radioligand-binding studies, revealing promising results for cognitive enhancement .

The biological activity of (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene is likely mediated through several mechanisms:

  • Receptor Modulation : The compound acts as an allosteric modulator at glutamate receptors, which are crucial for synaptic transmission and plasticity.
  • Inhibition of Kinases : It inhibits key kinases involved in cancer cell signaling pathways such as PI3K and mTOR.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells by downregulating survival signals like AKT.

Case Studies

  • Synthesis and Evaluation : A study synthesized several triazatricyclo derivatives and evaluated their biological activity against cancer cell lines. The results indicated that modifications to the triazine core significantly influenced their potency against different cancer types .
  • Neuroprotective Studies : In vivo models demonstrated that compounds similar to (4R,6R)-4-Ethoxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene improved cognitive outcomes following induced brain injuries in mice .

Analyse Des Réactions Chimiques

Stability and Degradation

The ethoxy group at position 4 introduces susceptibility to acid-catalyzed hydrolysis , a common reaction for ethers. Hydrogen bonding interactions (e.g., C–H···O) observed in related tricyclic systems stabilize the crystal lattice but may reduce solubility in nonpolar media . Thermal stability is inferred from the melting point of a similar compound (293 K) , suggesting moderate thermal resilience.

Ethoxy Group (C₄H₁₀O)

  • Nucleophilic substitution : Likely reactive under SN2 conditions with strong nucleophiles (e.g., NaI in acetone).

  • Oxidative cleavage : Possible degradation pathway via ozone or peroxides to yield carboxylic acid derivatives.

Triaza Core

  • Protonation : The nitrogen-rich framework may undergo protonation in acidic media, altering electronic properties.

  • Coordination chemistry : Potential ligand behavior for transition metals (e.g., Pd, Zn) in catalytic systems .

Derivatization Potential

Patent WO2011036280A1 highlights benzoxazepin derivatives as kinase inhibitors, suggesting that similar triazatricyclic compounds could undergo alkylation or acylation at nitrogen centers to modulate bioactivity . Example modifications include:

  • Methylation : Using methyl iodide/K₂CO₃.

  • Sulfonylation : Tosyl chloride in pyridine.

Challenges in Reaction Optimization

  • Steric hindrance : The fused tricyclic system restricts access to reactive sites, necessitating high-temperature or microwave-assisted conditions.

  • Regioselectivity : Competing reaction pathways may arise due to multiple nitrogen centers, requiring directing groups or catalysts.

Comparaison Avec Des Composés Similaires

Structural Analogs with Varying Substituents

(6R)-2,8,14-Triazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-triene
  • Molecular Formula : C₁₁H₁₅N₃
  • Molecular Weight : 189.26 g/mol
  • CAS : 2059909-65-6
  • Key Differences : Lacks the 4-ethoxy group, reducing steric bulk and lipophilicity. Purity ≥95%, with applications in intermediate synthesis .
Haloxazolam (13-Bromo-2-(2-fluorophenyl)-3-oxa-6,9-diazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),11,13-trien-8-one)
  • Molecular Formula : C₁₇H₁₂BrFN₂O₂
  • Key Differences : Contains bromine, fluorine, and a benzodiazepine-like core. The halogen substituents increase electron-withdrawing effects and metabolic stability compared to the ethoxy group in the target compound .
Triazolam (12-Chloro-9-(2-chlorophenyl)-3-methyl-2,4,5,8-tetraazatricyclo[8.4.0.0²,⁶]tetradeca-1(10),3,5,8,11,13-hexaene)
  • Molecular Formula : C₁₇H₁₂Cl₂N₄
  • Key Differences : Features chlorophenyl and triazolo substituents, enhancing receptor-binding affinity in pharmaceuticals. The additional nitrogen atoms increase hydrogen-bonding capacity .

Physicochemical and Functional Comparisons

Compound Molecular Weight Key Substituents Heteroatoms Notable Properties
Target Compound (4R,6R)-4-Ethoxy derivative* ~234.32 (estimated) Ethoxy (C₂H₅O) 3 N Enhanced lipophilicity, moderate solubility
(6R)-2,8,14-Triazatricyclo[...] (non-ethoxy) 189.26 None 3 N Lower steric hindrance, higher polarity
Haloxazolam 383.19 Br, F, benzodiazepine core 2 N, 1 O High metabolic stability, halogen-driven toxicity
Triazolam 343.21 Cl, triazolo ring 4 N High receptor affinity, lipophilic
(6R)-2,8-Diazatricyclo[...] 188.27 None 2 N Reduced hydrogen-bonding potential

*Estimated molecular weight based on addition of ethoxy (45.06 g/mol) to the non-ethoxy analog .

Functional Implications of Structural Variations

  • Contrasts with halogenated analogs (e.g., Haloxazolam), where electron-withdrawing groups enhance stability but may increase toxicity .
  • Nitrogen Count : The target compound’s three nitrogen atoms (vs. two in diazatricyclo analogs ) provide more hydrogen-bonding sites, improving interactions with polar targets.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.